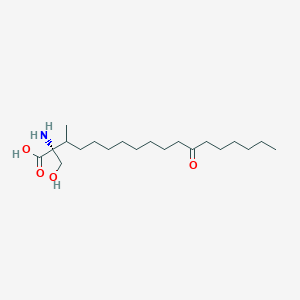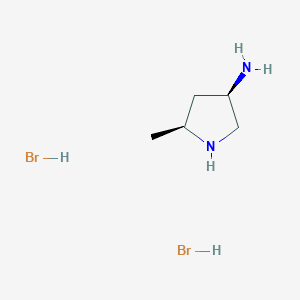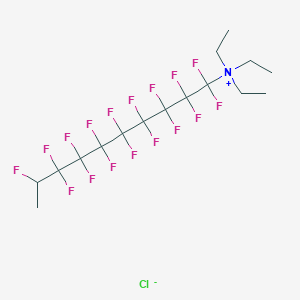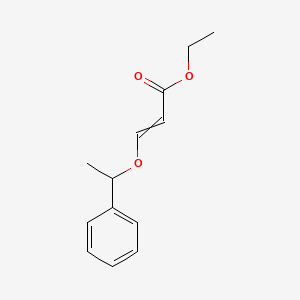![molecular formula C11H24O2Si B12555543 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- CAS No. 189102-39-4](/img/structure/B12555543.png)
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- is an organic compound with the molecular formula C11H24O2Si. This compound is characterized by the presence of a butanone backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. The compound is often used in organic synthesis, particularly in the protection of alcohols and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- typically involves the protection of the hydroxyl group in 3-hydroxy-3-methyl-2-butanone using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
3-Hydroxy-3-methyl-2-butanone+TBDMSCl+Base→2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new protected or functionalized compounds.
Scientific Research Applications
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for alcohols and other functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but without the methyl group at the 3-position.
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-: Similar structure with a methyl group at the 4-position.
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-: Similar structure with a methyl group at the 2-position.
Uniqueness
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl- is unique due to the specific positioning of the TBDMS group and the methyl group at the 3-position. This configuration provides distinct reactivity and stability, making it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
CAS No. |
189102-39-4 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C11H24O2Si/c1-9(12)11(5,6)13-14(7,8)10(2,3)4/h1-8H3 |
InChI Key |
HQKCSFKORVBLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)



![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)


![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)


![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
